3-(Phenacylamino)benzoic acid

Übersicht

Beschreibung

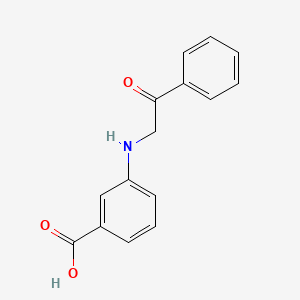

3-(Phenacylamino)benzoic acid is an organic compound that belongs to the family of benzoic acids It is characterized by the presence of a phenacylamino group attached to the benzene ring of benzoic acid

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: The synthesis of 3-(Phenacylamino)benzoic acid typically involves the reaction of benzoic acid with phenacylamine. One common method is the nucleophilic substitution reaction where the amino group of phenacylamine reacts with the carboxyl group of benzoic acid. The reaction is usually carried out in the presence of a dehydrating agent such as thionyl chloride to facilitate the formation of the amide bond.

Industrial Production Methods: In an industrial setting, the production of this compound can be scaled up by optimizing the reaction conditions, such as temperature, pressure, and the use of catalysts. The use of continuous flow reactors can also enhance the efficiency and yield of the synthesis process.

Analyse Chemischer Reaktionen

Types of Reactions: 3-(Phenacylamino)benzoic acid can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.

Reduction: Reduction reactions can convert the compound into its corresponding amine or alcohol derivatives.

Substitution: The aromatic ring of the compound can undergo electrophilic substitution reactions, such as nitration, sulfonation, and halogenation.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly used.

Substitution: Electrophilic substitution reactions typically require catalysts such as sulfuric acid or aluminum chloride.

Major Products Formed:

Oxidation: Quinones or other oxidized derivatives.

Reduction: Amines or alcohols.

Substitution: Various substituted derivatives depending on the electrophile used.

Wissenschaftliche Forschungsanwendungen

3-(Phenacylamino)benzoic acid has several scientific research applications:

Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

Biology: The compound can be used in the study of enzyme inhibition and protein-ligand interactions.

Industry: The compound can be used in the production of dyes, pigments, and other industrial chemicals.

Wirkmechanismus

The mechanism of action of 3-(Phenacylamino)benzoic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The phenacylamino group can form hydrogen bonds and other interactions with the active sites of enzymes, leading to inhibition or modulation of their activity. The compound may also interact with cellular pathways involved in signal transduction and metabolic processes.

Vergleich Mit ähnlichen Verbindungen

Benzoic Acid: A simple aromatic carboxylic acid used as a food preservative and in the manufacture of various chemicals.

Phenylacetic Acid: An aromatic carboxylic acid with a phenyl group attached to the alpha carbon of the carboxyl group.

Salicylic Acid: An aromatic carboxylic acid with a hydroxyl group attached to the benzene ring, commonly used in skincare products.

Uniqueness: 3-(Phenacylamino)benzoic acid is unique due to the presence of the phenacylamino group, which imparts distinct chemical and biological properties. This functional group allows the compound to participate in specific interactions and reactions that are not possible with simpler benzoic acid derivatives.

Biologische Aktivität

3-(Phenacylamino)benzoic acid, a derivative of benzoic acid, has garnered attention in pharmacological research due to its potential biological activities. This compound is primarily studied for its role as an inhibitor of aldo-keto reductase 1C3 (AKR1C3), which is implicated in various diseases, including castrate-resistant prostate cancer (CRPC). This article aims to summarize the biological activity of this compound, focusing on its mechanism of action, pharmacological effects, and relevant case studies.

The primary target of this compound is AKR1C3 , also known as type 5 17β-hydroxysteroid dehydrogenase. This enzyme plays a critical role in androgen metabolism, particularly in the conversion of Δ4-androstene-3,17-dione to testosterone and the reduction of 5α-androstane-3,17-dione to 5α-dihydrotestosterone (5α-DHT). Inhibition of AKR1C3 can lead to reduced levels of these potent androgens, which is beneficial in managing hormone-sensitive cancers such as CRPC .

Biological Activities

Research indicates that this compound exhibits a range of biological activities:

- Anticancer Activity : The compound has been identified as a potent inhibitor of AKR1C3 with nanomolar affinity and over 200-fold selectivity against other AKR isoforms. This selectivity is crucial for minimizing side effects associated with non-selective inhibitors .

- Antibacterial and Antiviral Properties : Preliminary studies suggest that this compound may possess antibacterial and antiviral activities, although detailed mechanisms remain under investigation.

- Enzyme Inhibition : It has been shown to inhibit various enzymes involved in metabolic pathways, potentially leading to therapeutic applications in cancer treatment and other metabolic disorders .

Pharmacokinetics

The pharmacokinetic profile of this compound suggests that its bioavailability is influenced by the pKa values of its carboxylic acid and secondary amine groups. These properties are critical for the compound's inhibitory potency against AKR1C3 and may affect its therapeutic efficacy .

Case Studies

Several studies have explored the biological activity of this compound:

- In Vivo Studies : In animal models, compounds similar to this compound have demonstrated significant reductions in tumor size associated with CRPC, correlating with decreased intratumoral androgen levels .

- Cell-Based Assays : In vitro studies have shown that this compound enhances proteasome activity and cathepsin activation in human fibroblasts, indicating potential roles in cellular protein degradation pathways .

Comparative Analysis

To better understand the biological activity of this compound, a comparison with similar compounds can provide context:

| Compound Name | AKR1C3 Inhibition Potency | Selectivity | Notable Activities |

|---|---|---|---|

| This compound | Nanomolar | High | Anticancer, antibacterial |

| 2-(Phenylamino)benzoic acid | Micromolar | Moderate | Antiproliferative |

| 4-(Phenylamino)benzoic acid | Nanomolar | Low | Antioxidant |

This table highlights that while this compound shows high potency and selectivity for AKR1C3 compared to its analogs, it also possesses additional biological activities that warrant further exploration.

Eigenschaften

IUPAC Name |

3-(phenacylamino)benzoic acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H13NO3/c17-14(11-5-2-1-3-6-11)10-16-13-8-4-7-12(9-13)15(18)19/h1-9,16H,10H2,(H,18,19) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UAMBHZPHFACBBC-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C(=O)CNC2=CC=CC(=C2)C(=O)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H13NO3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90343670 | |

| Record name | 3-(Phenacylamino)benzoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90343670 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

255.27 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

917513-98-5 | |

| Record name | 3-(Phenacylamino)benzoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90343670 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.